molecular formula C6H10N2O3 B12871689 N-Ethyl-2-oxooxazolidine-3-carboxamide

N-Ethyl-2-oxooxazolidine-3-carboxamide

Cat. No.: B12871689
M. Wt: 158.16 g/mol
InChI Key: YVSQDNRPQNBONW-UHFFFAOYSA-N
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Description

N-Ethyl-2-oxooxazolidine-3-carboxamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazolidine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-oxooxazolidine-3-carboxamide typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of N-ethylaminoethanol with ethyl chloroformate under basic conditions to form the oxazolidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as zinc chloride, can enhance the reaction rate and selectivity . Additionally, solvent-free conditions or the use of green solvents like ethanol are preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-2-oxooxazolidine-3-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-ethyl-2-oxooxazolidine-3-carboxylic acid (oxidation), N-ethyl-2-oxooxazolidine-3-amine (reduction), and various substituted oxazolidines (substitution).

Mechanism of Action

The mechanism by which N-Ethyl-2-oxooxazolidine-3-carboxamide exerts its effects is primarily through its interaction with enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the oxazolidine ring can interact with various molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidine: Similar in structure but lacks the carboxamide group.

    Oxazoline: Contains a similar ring structure but with different functional groups.

    Thiazolidine: Contains sulfur instead of oxygen in the ring.

Uniqueness

N-Ethyl-2-oxooxazolidine-3-carboxamide is unique due to the presence of both the oxazolidine ring and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C6H10N2O3/c1-2-7-5(9)8-3-4-11-6(8)10/h2-4H2,1H3,(H,7,9)

InChI Key

YVSQDNRPQNBONW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCOC1=O

Origin of Product

United States

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